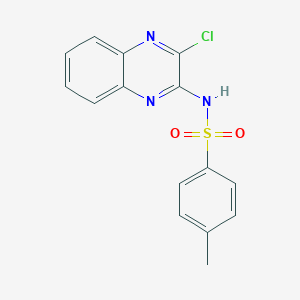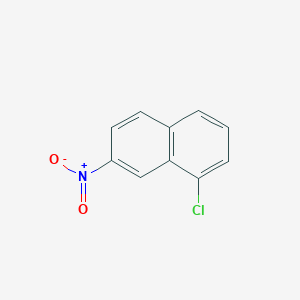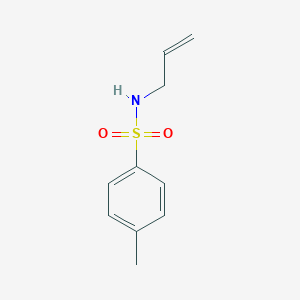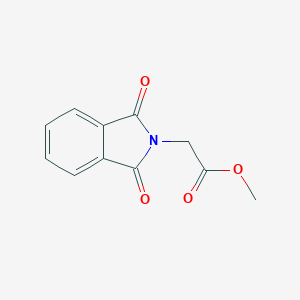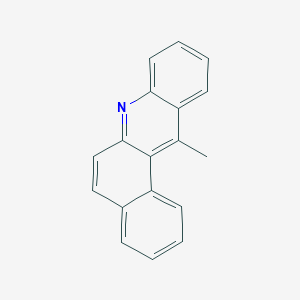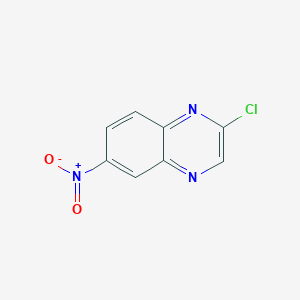
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multistep process that involves the condensation of 2-aminothiophenol and 2-bromoacetophenone, followed by cyclization and oxidation reactions. The resulting compound has a unique structure that makes it an attractive candidate for further research.
作用机制
The mechanism of action of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole varies depending on its application. In antibacterial and antifungal applications, it is believed to inhibit the growth of microorganisms by disrupting their cell membranes. In anticancer applications, it has been shown to induce apoptosis in cancer cells by activating caspase enzymes. In Alzheimer's disease research, it has been found to inhibit the aggregation of amyloid-beta peptides.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole vary depending on its application. In antibacterial and antifungal applications, it has been shown to effectively kill a wide range of microorganisms. In anticancer applications, it has been found to induce apoptosis in cancer cells without affecting normal cells. In Alzheimer's disease research, it has been shown to inhibit the formation of amyloid-beta plaques in the brain.
实验室实验的优点和局限性
One of the main advantages of using 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole in lab experiments is its unique structure, which allows for a wide range of potential applications. Additionally, it has been shown to be relatively easy to synthesize using standard laboratory techniques. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require special handling procedures.
未来方向
There are several future directions for research involving 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole. One potential area of research is the development of new antibacterial and antifungal agents based on this compound. Another area of research is the investigation of its potential use in the treatment of other neurodegenerative disorders. Additionally, there is ongoing research into the use of this compound as a fluorescent probe for biological imaging. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research.
合成方法
The synthesis of 4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole involves a multistep process that starts with the condensation of 2-aminothiophenol and 2-bromoacetophenone in the presence of a base such as potassium carbonate. This reaction results in the formation of an intermediate product that is then cyclized using a dehydrating agent such as phosphorus oxychloride. The final step involves the oxidation of the resulting compound using an oxidizing agent such as hydrogen peroxide.
科学研究应用
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole has been extensively studied for its potential applications in various fields. It has shown promising results as an antibacterial, antifungal, and anticancer agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, this compound has been investigated for its use as a fluorescent probe in biological imaging.
属性
CAS 编号 |
4072-63-3 |
|---|---|
产品名称 |
4-Phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |
分子式 |
C18H12N2S2 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
4-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C18H12N2S2/c1-3-7-13(8-4-1)15-11-21-17(19-15)18-20-16(12-22-18)14-9-5-2-6-10-14/h1-12H |
InChI 键 |
GBEZRQPRNIJFPX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CC=C4 |
其他 CAS 编号 |
4072-63-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



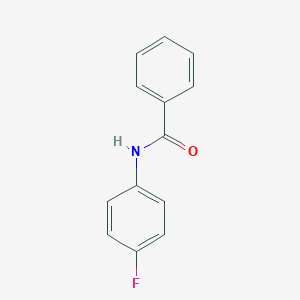
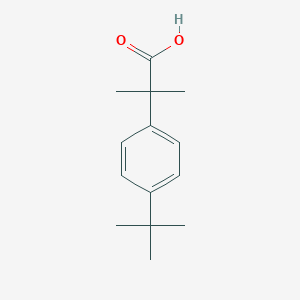
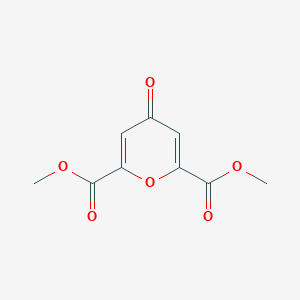
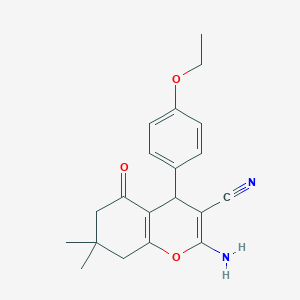

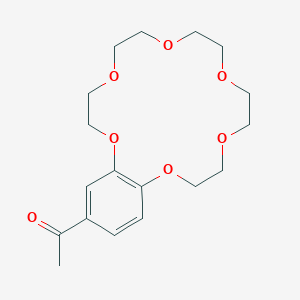
![7,16-Bis[(4-methylphenyl)sulfonyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B188075.png)
